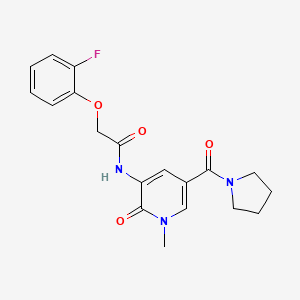
2-(2-fluorophenoxy)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenoxy)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C19H20FN3O4 and its molecular weight is 373.384. The purity is usually 95%.
BenchChem offers high-quality 2-(2-fluorophenoxy)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-fluorophenoxy)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Derivatives
Several studies have explored the synthesis and properties of derivatives similar to 2-(2-fluorophenoxy)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide. For instance, the ozonation of N-Boc-protected compounds has resulted in transformation into related derivatives, which are intermediates in the synthesis of fluorinated structural derivatives, indicating a method for producing compounds with potentially unique properties (Kuznecovs et al., 2020). Furthermore, the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines was reported, showcasing the use of the compound in the synthesis of previously unknown derivatives (Palamarchuk et al., 2019).
Antiproliferative and Binding Properties
Studies have also delved into the antiproliferative activities of related compounds. For instance, new pyridine-linked thiazole derivatives were synthesized, and their cytotoxicity properties were studied against various carcinoma cell lines, revealing promising anticancer activity against specific cell lines (Alqahtani et al., 2020). Additionally, the preparation of fluoroionophores based on diamine-salicylaldehyde derivatives demonstrated specific chelating properties with metal cations, indicating potential applications in cellular metal staining and other biochemical processes (Hong et al., 2012).
Structural and Interaction Analysis
Research on the synthesis and antimicrobial profile of newer Schiff bases and thiazolidinone derivatives showed that the newly synthesized compounds displayed significant antibacterial and antifungal activities, suggesting their potential utility in pharmaceutical applications (Fuloria et al., 2014). Moreover, spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, along with ligand-protein interactions and photovoltaic efficiency modeling, provided valuable insights into the electronic properties and potential applications of these compounds in dye-sensitized solar cells and as ligands for specific proteins (Mary et al., 2020).
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4/c1-22-11-13(18(25)23-8-4-5-9-23)10-15(19(22)26)21-17(24)12-27-16-7-3-2-6-14(16)20/h2-3,6-7,10-11H,4-5,8-9,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOXNCRPXOUXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)COC2=CC=CC=C2F)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2742652.png)

![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2742654.png)

![Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2742657.png)

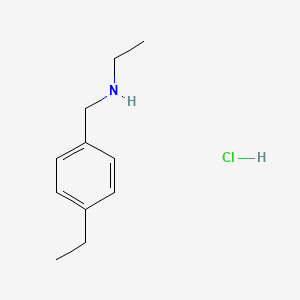
![N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide](/img/structure/B2742661.png)
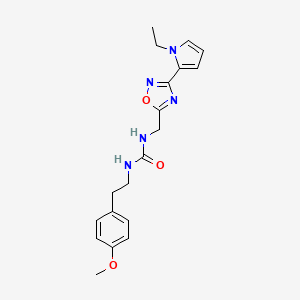
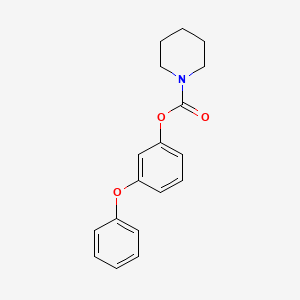

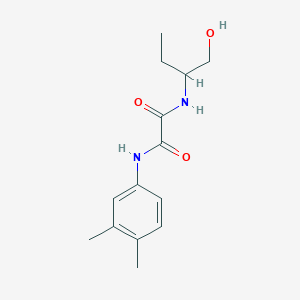
![1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2742670.png)
